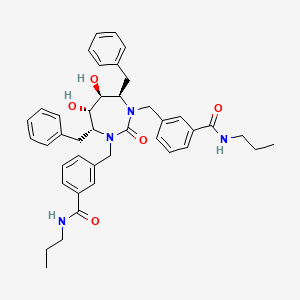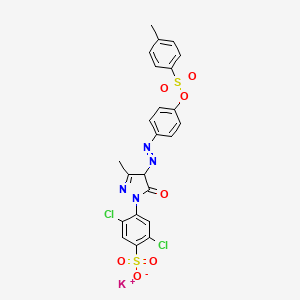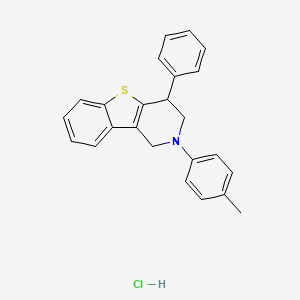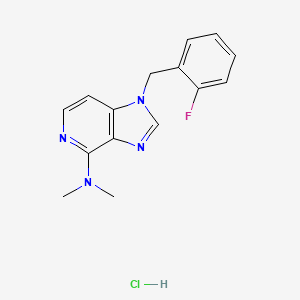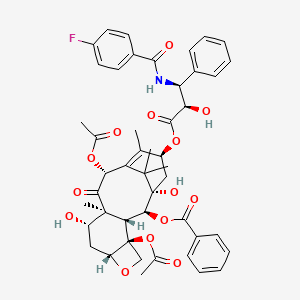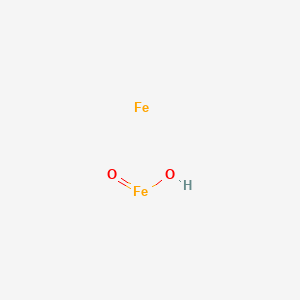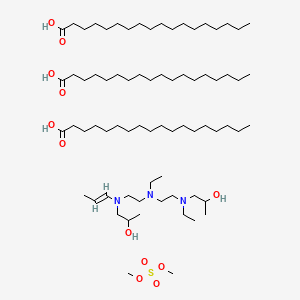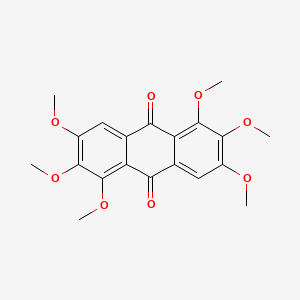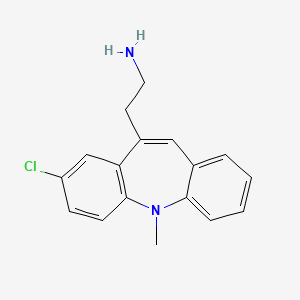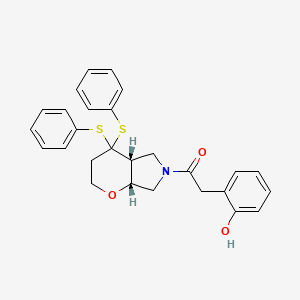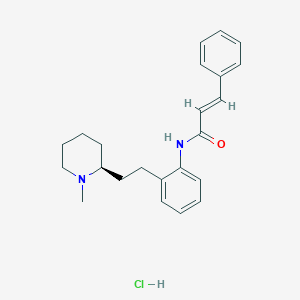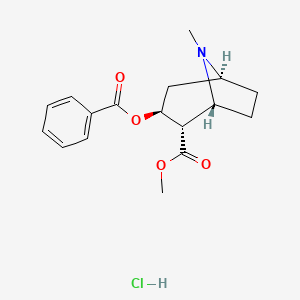
Honyumine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Honyumine is a linear pyranoacridone alkaloid isolated from the root bark of Citrus grandis Osbeck . It is a naturally occurring compound with a unique structure, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Honyumine is typically isolated from natural sources, specifically the root bark of Citrus grandis Osbeck The extraction process involves several steps, including solvent extraction and chromatographic techniques to purify the compound
Análisis De Reacciones Químicas
Honyumine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives.
Aplicaciones Científicas De Investigación
Honyumine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other complex molecules . In biology and medicine, this compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells . Additionally, it has been investigated for its antimicrobial properties and potential use in developing new antibiotics . In the industrial sector, this compound is explored for its potential use in the synthesis of dyes and pigments due to its chromophoric properties .
Mecanismo De Acción
The mechanism of action of honyumine involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . This compound also interacts with cellular DNA, causing damage that can lead to cell death. The exact molecular pathways involved in its action are still under investigation, but its ability to induce apoptosis in cancer cells is a key area of research .
Comparación Con Compuestos Similares
Honyumine is unique among pyranoacridone alkaloids due to its specific structural features. Similar compounds include acridone, acrimarine B, and citpressine I . Compared to these compounds, this compound has distinct functional groups that contribute to its unique chemical and biological properties. For example, the presence of methoxy and hydroxy groups in this compound enhances its reactivity and potential as a therapeutic agent .
Propiedades
Número CAS |
100595-86-6 |
|---|---|
Fórmula molecular |
C20H19NO5 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
5,9-dihydroxy-10-methoxy-2,2,11-trimethylpyrano[3,2-b]acridin-6-one |
InChI |
InChI=1S/C20H19NO5/c1-20(2)8-7-10-14(26-20)9-12-15(17(10)23)18(24)11-5-6-13(22)19(25-4)16(11)21(12)3/h5-9,22-23H,1-4H3 |
Clave InChI |
DCEKPLXGLUMXMB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(N3C)C(=C(C=C4)O)OC)C |
melting_point |
175 - 176 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



